molecular formula C11H13F2NO B5119718 4-(2,6-difluorobenzyl)morpholine

4-(2,6-difluorobenzyl)morpholine

Cat. No. B5119718
M. Wt: 213.22 g/mol
InChI Key: XVSZBKRYFXZFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-difluorobenzyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It belongs to the class of morpholine derivatives and is commonly used as a building block for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorobenzyl)morpholine is not well understood. However, it is believed to interact with specific receptors in the brain and modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This activity may explain its potential antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,6-difluorobenzyl)morpholine has potential biochemical and physiological effects such as antitumor activity, antiviral activity, and antidepressant activity. It has also been shown to have anxiolytic effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,6-difluorobenzyl)morpholine in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one limitation is that its mechanism of action is not well understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the research on 4-(2,6-difluorobenzyl)morpholine. One area of interest is the synthesis of new biologically active compounds using 4-(2,6-difluorobenzyl)morpholine as a building block. Another area of interest is the investigation of its potential applications in catalysis, magnetic materials, and sensors. Additionally, further research is needed to understand its mechanism of action and potential side effects to inform its safe use in future applications.
Conclusion:
In conclusion, 4-(2,6-difluorobenzyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and inform its safe use in future applications.

Synthesis Methods

The synthesis of 4-(2,6-difluorobenzyl)morpholine involves the reaction of 2,6-difluorobenzyl chloride and morpholine in the presence of a base. The reaction can be carried out in various solvents such as dichloromethane, toluene, or ethanol. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

4-(2,6-difluorobenzyl)morpholine has been extensively used in scientific research for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antidepressants. It has also been used as a ligand in the design and synthesis of metal complexes with potential applications in catalysis, magnetic materials, and sensors.

properties

IUPAC Name

4-[(2,6-difluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSZBKRYFXZFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5413966

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